molecular formula C24H32O4 B1668039 Resibufogenin CAS No. 465-39-4

Resibufogenin

Cat. No. B1668039
CAS RN: 465-39-4
M. Wt: 384.5 g/mol
InChI Key: ATLJNLYIJOCWJE-CWMZOUAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resibufogenin (RBG) is a significant bufadienolide compound found in the traditional Chinese medicine Chansu . It has shown promising potential in various therapeutic areas, including oncology, cardiology, and respiratory medicine .


Chemical Reactions Analysis

Resibufogenin exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and cardiotonic effects, as well as regulation of blood pressure and improvement of respiration .

Scientific Research Applications

Cardiac Protection

  • Field : Cardiology
  • Application : RBG is a natural medicinal ingredient with promising cardiac protection .

Antitumor Activity

  • Field : Oncology
  • Application : RBG has shown promising potential in various therapeutic areas, including oncology . Its anticancer efficacy has been observed in different types of cancer cells, where it induces apoptosis and inhibits cell proliferation .

Anti-inflammatory Activity

  • Field : Immunology
  • Application : Beyond its oncological applications, RBG also demonstrates substantial anti-inflammatory activities .

Antiviral Activity

  • Field : Virology
  • Application : These properties suggest its utility in managing viral infections .

Inhibition of Angiogenesis

  • Field : Oncology
  • Application : RBG has been used for the treatment of multiple malignant cancers, including pancreatic cancer, colorectal cancer, and breast cancer. It has been found to suppress Triple-Negative Breast Cancer Angiogenesis by blocking the VEGFR2-Mediated Signaling Pathway .

Metabolic Profiles and Pharmacokinetic Study

  • Field : Pharmacokinetics
  • Application : RBG is one of the main active compounds of Venenum Bufonis and exhibits diverse pharmacological activities. It is brought into focus for its potency in heart failure and cancer therapy .

Inhibition of Cell Growth

  • Field : Oncology
  • Application : RBG has demonstrated significant inhibitory effects on cell growth and the induction of apoptosis in A549 and H1299 cells by facilitating apoptosome assembly and caspase activation .

Management of Chronic Inflammatory Disorders

  • Field : Immunology
  • Application : RBG demonstrates substantial anti-inflammatory activities. These properties suggest its utility in managing chronic inflammatory disorders .

Safety And Hazards

Resibufogenin has been classified as Acute toxicity - Category 2, for Oral, Dermal, and Inhalation . It is advised to use personal protective equipment while handling this compound .

Future Directions

Despite the promising aspects of RBG, systematic reviews focusing specifically on RBG are limited . Further investigation into its clinical uses is encouraged . It has shown significant promise as a compound with diverse pharmacological activities .

properties

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJNLYIJOCWJE-CWMZOUAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046808
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resibufogenin

CAS RN

465-39-4
Record name Resibufogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufogenin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resibufogenin
Reactant of Route 2
Resibufogenin
Reactant of Route 3
Resibufogenin
Reactant of Route 4
Resibufogenin
Reactant of Route 5
Resibufogenin
Reactant of Route 6
Resibufogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.